(1-Methylpiperidin-3-yl)methanamine chemical properties and structure
(1-Methylpiperidin-3-yl)methanamine chemical properties and structure
An In-depth Technical Guide to (1-Methylpiperidin-3-yl)methanamine: Chemical Properties, Structure, and Synthesis
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for (1-methylpiperidin-3-yl)methanamine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data and procedural insights.
Chemical Structure and Identification
(1-Methylpiperidin-3-yl)methanamine is a primary amine featuring a methyl-substituted piperidine ring. This structure is a common scaffold in medicinal chemistry, valued for its potential to interact with various biological targets.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | (1-methylpiperidin-3-yl)methanamine |
| Synonyms | 3-(Aminomethyl)-1-methylpiperidine, (1-Methyl-3-piperidyl)methanamine |
| CAS Number | 14613-37-7 (for the racemate) |
| Molecular Formula | C₇H₁₆N₂ |
| SMILES | CN1CCCC(C1)CN |
| InChI | InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3 |
| InChIKey | KEDTYNCWGSIWBK-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of (1-methylpiperidin-3-yl)methanamine are crucial for its handling, formulation, and application in research and development.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 128.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 58 °C at 6 mmHg | [1] |
| Density | 0.9096 g/cm³ | [1] |
| pKa (predicted) | 10.12 ± 0.29 | [1] |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | [1] |
Synthesis Protocols
Several synthetic routes can be employed to produce (1-methylpiperidin-3-yl)methanamine. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical considerations. Below are detailed experimental protocols for common synthetic pathways.
Method 1: Reduction of 1-Methylpiperidine-3-carboxamide
A prevalent method for the synthesis of aminomethylpiperidines is the reduction of the corresponding carboxamide. This approach can be adapted from the synthesis of 3-(aminomethyl)piperidine.[2]
Experimental Protocol:
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Reaction Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperidine-3-carboxamide (1.0 equivalent) portion-wise.
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Reaction: After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.
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Work-up: Cool the reaction mixture in an ice bath and quench by the dropwise addition of a saturated aqueous solution of sodium sulfate until no further gas evolution is observed.
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Purification: Filter the resulting suspension through a pad of celite and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by distillation to yield (1-methylpiperidin-3-yl)methanamine.
Caption: Synthesis of (1-Methylpiperidin-3-yl)methanamine via amide reduction.
Method 2: Reductive Amination of a Precursor
For stereospecific synthesis, a common route involves the N-methylation of a chiral piperidine precursor, followed by deprotection. The following protocol is adapted from the synthesis of (R)-3-amino-1-methyl-piperidine.[3]
Experimental Protocol:
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N-Methylation: To a solution of tert-butyl (R)-piperidin-3-ylcarbamate (1.0 equivalent) and 30% aqueous formaldehyde (1.5 equivalents) in methanol at 0 °C, add sodium cyanoborohydride (1.5 equivalents) in portions. Allow the mixture to stir at room temperature overnight.
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Work-up of N-Methylated Intermediate: Concentrate the reaction mixture under vacuum. Dissolve the residue in ethyl acetate and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate in vacuo to obtain the crude N-methylated intermediate, which can be used in the next step without further purification.
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Deprotection: Dissolve the crude intermediate in methanol and add a 4N HCl solution in dioxane. Stir the reaction at room temperature for 6 hours.
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Purification: Concentrate the mixture under vacuum. Triturate the residue with diethyl ether. Filter the resulting precipitate and wash with cold methanol to yield the hydrochloride salt of the product.
Caption: Stereospecific synthesis via reductive amination and deprotection.
Biological Relevance and Applications
While specific biological activities for (1-methylpiperidin-3-yl)methanamine are not extensively documented in public literature, it is recognized as a significant building block in medicinal chemistry.[4] Its structural motifs are present in compounds targeting the central nervous system.
Potential Applications:
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Pharmaceutical Intermediates: It serves as a key precursor in the synthesis of more complex molecules with potential therapeutic applications, including analgesics and antidepressants.[4]
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Neurotransmitter Research: The piperidine core is a common feature in molecules designed to interact with neurotransmitter systems, making this compound relevant for the development of neurological disorder treatments.[4]
Safety and Handling
(1-Methylpiperidin-3-yl)methanamine is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
Precautionary Statements: P260, P280, P308+P313 (Refer to the material safety data sheet for a complete list of precautionary statements).[1]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Analytical Characterization
The structure and purity of (1-methylpiperidin-3-yl)methanamine can be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. Expected signals include those corresponding to the N-methyl group, the piperidine ring protons, and the aminomethyl protons.[1]
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Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be used to confirm the molecular weight.[1]
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Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed to assess the purity of the compound.
This guide summarizes the key technical information available for (1-methylpiperidin-3-yl)methanamine. Researchers are encouraged to consult the cited literature and relevant safety data sheets before handling or utilizing this compound in their work.
